3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide
Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit a broad range of pharmacological activities .
Mode of Action
It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with a variety of biological activities .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown potential anticancer activity .
Action Environment
It’s recommended to avoid direct skin and eye contact, ensure good ventilation during handling, and avoid generating dust .
Biochemical Analysis
Biochemical Properties
3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions. For instance, it can interact with hydrolase enzymes, leading to the modulation of hydrolytic reactions. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Furthermore, this compound can alter gene expression profiles by interacting with transcription factors, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events and signaling cascades. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, resulting in altered transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under ambient conditions, but its degradation can occur under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anticonvulsant properties, without significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux by inhibiting or activating key enzymes in metabolic pathways. For example, it can inhibit hydrolase enzymes, leading to the accumulation of specific metabolites. Additionally, this compound can interact with cofactors, such as NADH or ATP, influencing their availability and utilization in metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can affect its localization and activity, influencing its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression. Additionally, it can be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide can be synthesized through a chemodivergent reaction involving α-bromoketones and 2-aminopyridines . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which then undergoes cyclization and bromination . The reaction conditions typically involve the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Cyclization Reactions: These reactions often require the presence of a base, such as potassium carbonate (K2CO3), and are conducted under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while cyclization reactions can produce fused ring systems .
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticonvulsant agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use this compound to study the structure-activity relationships of imidazo[1,2-a]pyridine derivatives.
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: This compound has similar anticonvulsant properties but differs in the position of the bromine and carbohydrazide groups.
N-(Pyridin-2-yl)amides: These compounds share a similar core structure but have different functional groups, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-6-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-6-3-11-7-2-1-5(4-13(6)7)8(14)12-10/h1-4H,10H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZNOUXIQOBJKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(=O)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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